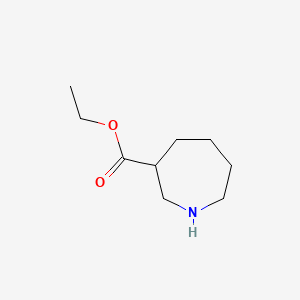

Ethyl azepane-3-carboxylate

Description

Significance of the Azepane Core in Contemporary Organic Synthesis

The azepane core is a vital structural motif in the creation of a diverse range of bioactive molecules and natural products. researchgate.netnih.gov Its presence is noted in compounds with a wide spectrum of medicinal and pharmaceutical applications, including antidiabetic, anticancer, and antiviral activities. nih.gov This has generated considerable interest among researchers focused on the discovery of new lead compounds. The seven-membered aliphatic heterocycles, like azepane and its derivatives, are considered highly promising for drug discovery. researchgate.net

The strategic incorporation of such heterocyclic systems is a widely adopted approach in programs aimed at exploring the chemical landscape around lead compounds. researchgate.net The azepane framework is also found in fused-ring derivatives that exhibit a broad range of pharmacological activities and is ranked among the top 100 most frequently used ring systems in small molecule drugs. researchgate.netresearchgate.net

Bioactive molecules containing the azepane ring include the fungal metabolite protein kinase inhibitor Balanol. nih.gov Furthermore, the tetrahydro-2-benzazepine framework is present in capsazepine (B1668289) and the alkaloid galantamine, which is used in the treatment of Alzheimer's disease. researchgate.net The versatility of the azepane scaffold makes it a continuous challenge and an area of significant interest for synthetic organic chemists. researchgate.net

Historical Context and Evolution of Azepane Synthesis Methodologies

The synthesis of the azepane ring has evolved through various synthetic strategies, reflecting the ongoing challenges and advancements in organic chemistry. Key approaches to constructing the azepane skeleton include:

Ring-Closing Reactions: These methods involve the formation of the seven-membered ring from an acyclic precursor.

Ring-Expansion Reactions: This strategy entails the expansion of smaller cyclic compounds, such as piperidines or pyrrolidines, to form the larger azepane ring. researchgate.netresearchgate.netrsc.org

Multistep Sequences: Complex azepane derivatives are often assembled through multi-step synthetic pathways. researchgate.netresearchgate.net

Historically, the development of robust methods for the direct construction of these medium-ring heterocyclic systems has been hindered by slow cyclization kinetics. nih.gov However, significant efforts have been made to develop efficient synthetic methods.

Recent advancements have introduced novel strategies for azepane synthesis. For instance, a one-pot photoenzymatic synthesis route has been developed for N-Boc-4-amino/hydroxy-azepane with high conversions and enantiomeric excess. acs.org Another innovative approach involves a domino hydroformylation double cyclization strategy to rapidly and atom-economically access alkaloid structures containing pyrrolidine-fused azepane skeletons. researchgate.net Furthermore, palladium-mediated cross-coupling of α-halo eneformamides has been shown to be an effective strategy for functionalizing the azepane ring. acs.org The development of new, effective strategies for the selective preparation of azepane derivatives with unique substitution patterns remains an area of great interest. nih.gov

Overview of Advanced Research Trajectories for Ethyl Azepane-3-carboxylate Derivatives

Current research on this compound and its derivatives is focused on leveraging its structural features for the development of novel therapeutic agents. The functional groups of these derivatives, such as the amino function and the ester group, offer multiple points for further chemical modification, allowing for the creation of diverse compound libraries. chemistryviews.org

One significant area of research involves the synthesis of chiral azepane derivatives. For example, optically active [b]-annulated azepane scaffolds have been synthesized via olefin cross-metathesis followed by exhaustive hydrogenation. chemistryviews.org This stereoselective synthesis is crucial for developing new biologically active compounds with specific pharmacological profiles.

Derivatives of this compound are being investigated for a range of biological activities. For instance, novel tryptophan derivatives containing azepine and acylhydrazone moieties have shown promising antiviral, larvicidal, and fungicidal activities. nih.gov Furthermore, benzofuran (B130515) derivatives incorporating an azepane moiety have exhibited potential anticancer and antimicrobial properties.

Advanced synthetic methodologies are also a key research focus. A protocol for the direct synthesis of 3-amino-2,7-dihydro-1H-azepine-4-carboxylates has been developed using a hafnium(III)-catalyzed [6 + 1] annulation of N-tethered ynenitriles with Reformatsky reagents. acs.org These advanced synthetic routes facilitate the creation of highly functionalized azepane structures for further biological evaluation.

Interactive Data Table: Properties of Azepane-Carboxylate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound hydrochloride | 1427502-19-9 | C₉H₁₈ClNO₂ | 207.70 |

| Ethyl azepane-4-carboxylate | 145177-54-4 | C₉H₁₇NO₂ | 171.24 |

| Ethyl 4-oxoazepane-3-carboxylate | 740783-18-0 | C₉H₁₅NO₃ | 185.22 |

| Ethyl 7-acetamido-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate | 107393-75-9 | C₁₅H₂₀N₂O₃ | 276.33 |

Structure

2D Structure

Properties

IUPAC Name |

ethyl azepane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)8-5-3-4-6-10-7-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDRKTAHSNYQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Pathways of Ethyl Azepane 3 Carboxylate

Reactions at the Ester Functional Group

The ester functional group in ethyl azepane-3-carboxylate is a prime site for various chemical transformations, including hydrolysis, transesterification, amidation, and reduction. These reactions provide access to a wide array of derivatives with modified properties and functionalities.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, azepane-3-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under acidic or basic conditions. The resulting carboxylic acid serves as a crucial intermediate for the synthesis of other derivatives, such as amides and other esters.

Transesterification and Amidation

Transesterification of this compound allows for the exchange of the ethyl group with other alkyl or aryl groups, yielding a variety of different esters. This reaction can be catalyzed by acids or bases and is often driven to completion by using a large excess of the desired alcohol. masterorganicchemistry.comgoogle.com For instance, reacting the ethyl ester with methanol in the presence of a suitable catalyst would yield mthis compound. The efficiency of transesterification can be influenced by factors such as the nature of the alcohol, catalyst, and reaction temperature. beilstein-journals.orgmdpi.com

Amidation involves the reaction of the ester with an amine to form an amide. This transformation is a common strategy in organic synthesis for the creation of peptide bonds and other amide-containing structures. organic-chemistry.orgnih.govresearchgate.net The reaction of this compound with various primary or secondary amines can be facilitated by heating or through the use of coupling agents to afford the corresponding N-substituted azepane-3-carboxamides. acgpubs.orgresearchgate.net

| Reaction Type | Reactant | Product | General Conditions |

|---|---|---|---|

| Hydrolysis | Water (H₂O) | Azepane-3-carboxylic acid | Acid or base catalysis |

| Transesterification | Alcohol (R'-OH) | Alkyl azepane-3-carboxylate | Acid or base catalysis, excess alcohol |

| Amidation | Amine (R'R''NH) | N-substituted azepane-3-carboxamide | Heating or coupling agents |

Reductions to Alcohol Derivatives

The ester group of this compound can be reduced to a primary alcohol, (azepan-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as weaker reagents like sodium borohydride are generally not effective in reducing esters. libretexts.orgchemguide.co.uk This reduction provides a pathway to alcohol derivatives that can undergo further functionalization. The reaction proceeds through the addition of a hydride ion to the carbonyl carbon of the ester. chemistrysteps.com

Transformations Involving the Azepane Ring Nitrogen

The secondary amine within the azepane ring is a nucleophilic center that readily participates in various reactions, enabling extensive derivatization of the heterocyclic core.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the azepane ring can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This N-alkylation introduces a substituent onto the nitrogen, modifying the steric and electronic properties of the molecule.

Similarly, N-acylation can be achieved by reacting this compound with acylating agents like acyl chlorides or anhydrides. researchgate.net This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl derivative. These N-functionalized azepanes are important intermediates in the synthesis of various biologically active compounds.

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X) | N-Alkyl this compound | Base |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | N-Acyl this compound | Base |

Derivatization for Chiral Tagging and Resolution

This compound is a chiral molecule. Derivatization of either the ester or the amine functionality with a chiral auxiliary can be employed for the separation of enantiomers. For instance, reaction with a chiral acid or alcohol can form diastereomeric esters or amides, which can then be separated by chromatography or crystallization. nih.govmdpi.comnih.gov This approach is crucial for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Reactions at the Azepane Carbon Framework

The carbon skeleton of this compound offers sites for derivatization that can introduce new functional groups or alter the ring structure itself. These transformations are key to accessing novel chemical space and building molecular complexity.

Functionalization of Ring Carbons

Direct functionalization of the saturated carbon atoms of the azepane ring through methods like C-H activation is a challenging yet desirable transformation. Such methods would provide a direct route to substituted azepanes from a simple precursor. While late-stage oxidation of tetrahydroazepines to create oxo-azepanes has been demonstrated, providing an indirect method of functionalization, direct, selective C-H activation on the this compound core is not widely documented in the literature mdpi.com. The development of new catalytic systems is crucial for achieving this type of transformation efficiently mdpi.com. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the reactivity and stability of the parent azepane ring, which can help in identifying the most plausible sites for activation acs.orgnih.govresearchgate.net. These computational models analyze properties like frontier molecular orbitals and molecular electrostatic potential to guide synthetic efforts toward successful ring functionalization researchgate.net.

Ring Contraction and Expansion Reactions

Altering the size of the azepane ring is a powerful strategy for accessing different classes of nitrogen-containing heterocycles. While the application of classical ring contraction methods like the Demjanov or Tiffeneau-Demjanov rearrangements to azepane derivatives is conceivable, specific examples starting from this compound are not prevalent in the literature wikipedia.orgwikipedia.orgslideshare.net. These reactions typically involve the diazotization of a primary amine, which could be installed on the azepane ring, to induce a rearrangement wikipedia.org.

Conversely, ring expansion reactions are a common and powerful method for the synthesis of the azepane core itself from smaller, more readily available piperidine (B6355638) or pyrrolidine (B122466) precursors. These reactions highlight the importance of the azepane scaffold in medicinal chemistry rsc.orgchemrxiv.org. One notable strategy is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines. In this process, the presence of an ester group, analogous to the one in this compound, can provide an electronic driving force for the rearrangement, leading to the formation of the thermodynamically favorable seven-membered ring rsc.orgchemrxiv.org. A variety of functionalized azepanes can be synthesized with high stereoselectivity using this approach rsc.org. Another method involves the palladium-catalyzed rearrangement of piperidines bearing a spirocyclopropane ring, which smoothly expands to the corresponding azepane products in good yields nih.gov.

Table 1: Examples of Ring Expansion Reactions to Form Azepane Skeletons

| Precursor Ring | Reaction Type | Key Reagents/Catalyst | Product Ring | Reference |

| 2-Alkenyl Pyrrolidine | Palladium-Catalyzed Allylic Amine Rearrangement | Pd Catalyst | Azepane | rsc.orgchemrxiv.org |

| Piperidine | Stereoselective Ring Expansion | Not Specified | Azepane | rsc.org |

| Spirocyclopropane Piperidine | Palladium(0)-Catalyzed Rearrangement | Pd(0) Catalyst | Azepane | nih.gov |

| Nitroarene | Photochemical Dearomative Ring Expansion | Blue Light | Azepane | nih.gov |

Formation of Fused and Spiro-Azepane Systems

The incorporation of the azepane-3-carboxylate motif into more complex polycyclic systems, such as fused or spirocyclic architectures, significantly increases its structural diversity and potential for biological applications.

Intramolecular Cyclizations for Polycyclic Architectures

Fused bicyclic systems containing the azepane ring can be constructed through intramolecular cyclization strategies. For example, appropriately substituted azepane precursors can undergo cyclization to form novel polycyclic frameworks. One such approach involves the intramolecular reductive amination of a precursor containing both an amine and an aldehyde or ketone functionality, which can be formed in situ. This process can lead to the formation of bicyclic azepane derivatives, including N,O-acetals, through the formation of intermediate hemiaminals and iminium ions nih.gov. Furthermore, azepane derivatives containing suitable functional groups can be subjected to reactions like the intramolecular Heck reaction, a palladium-catalyzed process that forms a new carbon-carbon bond to create a bicyclic system rsc.org. The aza-Piancatelli rearrangement has also been developed as a method to access bridged tetrahydrobenzo[b]azepine derivatives, demonstrating the utility of rearrangement reactions in constructing complex fused systems researchgate.netnih.govresearchgate.netnih.gov.

Intermolecular Coupling for Complex Adducts

The creation of complex molecular adducts, such as spiro-azepane systems, through intermolecular coupling reactions starting from a pre-formed this compound is a less common strategy. More typically, the spirocyclic center is constructed concurrently with the formation of the azepane ring itself. For instance, spiro[azepane-4,3′-indol]-2′(1′H)-ones have been synthesized through the reaction of oxotryptamines with allenoates, where the azepane ring is formed via a cesium carbonate-mediated cyclization. While this demonstrates the accessibility of spiro-azepane systems, it does not represent a derivatization of a pre-existing azepane-3-carboxylate. The development of intermolecular coupling methods that utilize this compound as a starting material would represent a significant advancement in the derivatization of this scaffold.

Mechanistic Investigations of Azepane Reactivity

Understanding the mechanisms of reactions involving the azepane ring is crucial for controlling selectivity and improving reaction efficiency. Mechanistic studies often combine experimental evidence with computational calculations, such as Density Functional Theory (DFT), to provide a detailed picture of the reaction pathway acs.orgnih.govresearchgate.net.

For ring expansion reactions that form azepanes, DFT studies have been used to compare the relative energies of the starting materials and products, confirming the thermodynamic driving force behind the transformation rsc.orgchemrxiv.org. In the palladium-catalyzed expansion of 2-alkenyl pyrrolidines, for example, calculations support a mechanism where the migration of the alkene into conjugation with an ester group contributes to the favorability of the seven-membered ring product rsc.org.

Mechanistic investigations into cyclization reactions have also provided valuable insights. For the synthesis of azepines via a copper(I)-catalyzed tandem amination/cyclization, a plausible mechanism involves the initial formation of a copper acetylide, followed by nucleophilic addition of an amine and subsequent intramolecular cyclization nih.gov. Similarly, the formation of bicyclic azepane systems via intramolecular reductive amination is proposed to proceed through key intermediates like hemiaminals and iminium ions, which can be detected and characterized to support the proposed pathway nih.gov. Theoretical studies on the aza-Piancatelli reaction have also helped to elucidate the influence of substituents on the reactivity and to understand the limitations of the reaction scope nih.gov. These mechanistic insights are fundamental to the rational design of new synthetic routes and the prediction of product outcomes.

Elucidation of Reaction Intermediates (e.g., Nitrenes, Carbenoids)

The synthesis and functionalization of the azepane core often proceed through highly reactive, transient species like nitrenes and carbenoids. While direct studies on this compound as a precursor to these intermediates are not extensively documented, their role is well-established in the formation and modification of the foundational azepine/azepane ring system.

Nitrenes are neutral, monovalent nitrogen species with a sextet of electrons, making them highly reactive and electrophilic. A prominent pathway to the azepine (the unsaturated precursor to azepane) scaffold involves a ring-expansion reaction mediated by a nitrene intermediate. thieme-connect.commanchester.ac.uk This process typically starts with the photochemical or thermal decomposition of a precursor, such as a nitroarene. nih.govmanchester.ac.uk For instance, the photolysis of nitroarenes in the presence of a deoxygenating agent like a phosphite generates a singlet aryl nitrene. nih.govthieme-connect.com This nitrene can then undergo an intramolecular insertion into the aromatic ring, leading to a dearomatized, bicyclic azirine intermediate. Subsequent electrocyclic ring-opening furnishes the seven-membered azepine ring. thieme-connect.com This strategy transforms a simple six-membered aromatic framework into the more complex seven-membered heterocyclic system, which can then be hydrogenated to the saturated azepane. nih.govmanchester.ac.uk Metal-catalyzed nitrene transfer reactions have also emerged as a powerful tool, allowing for milder conditions and controlled chemoselectivity in the synthesis of azepines. chemrxiv.org

Carbenoids are species that exhibit carbene-like reactivity and are often stabilized by a metal. They are critical intermediates in cycloaddition reactions for ring formation. While not originating from the azepane itself, carbenoids are used to construct or modify heterocyclic systems. For example, vinyl metal carbene species can act as three-carbon building blocks in various [3+n] cycloaddition reactions to form N-heterocycles. researchgate.net The reaction of diazo compounds with metal catalysts is a common method to generate carbenoids for these transformations. researchgate.netresearchgate.net N-heterocyclic carbenes (NHCs) have also been employed as organocatalysts to facilitate cycloaddition reactions, such as the (4+2) cycloaddition of α,β-unsaturated acid fluorides with silyl dienol ethers, showcasing their utility in forming cyclic structures. acs.org Such cycloaddition strategies, including those involving carbenoid intermediates, represent potential pathways for the derivatization of the azepane ring system.

Understanding Regioselectivity and Stereoselectivity in Reactions

Controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the products) is paramount in the synthesis of complex, functionalized azepanes. Research into the derivatization of the azepane scaffold highlights several methods where high levels of selectivity are achieved.

Regioselectivity is often dictated by the steric and electronic environment of the reacting centers. In the synthesis of substituted azepanes from meta-substituted nitroarenes, the initial nitrene insertion can occur via two different pathways, leading to a mixture of C3- and C4-substituted azepine products. researchgate.net The functionalization of existing azepane precursors also requires precise regiochemical control. For example, in the intramolecular Heck reaction used to form dibenzo[b,f]azepine-10-carboxylate, the use of alpha-substituted acrylates was necessary to minimize poor endo/exo regioselectivity. nih.gov

Stereoselectivity , particularly diastereoselectivity, is crucial for establishing the correct three-dimensional structure of substituents on the flexible seven-membered ring. Several synthetic strategies have been developed to achieve high stereocontrol:

Piperidine Ring Expansion: A method involving the expansion of a piperidine ring has been shown to produce diastereomerically pure azepane derivatives with exclusive stereoselectivity and regioselectivity. rsc.org

Hydroxylation of Tetrahydroazepines: The hydroboration of a substituted tetrahydroazepine was found to proceed with excellent diastereofacial selectivity, yielding a mixture of regioisomeric azepanols. nih.gov The choice of reagent and catalyst can influence the regioselectivity of this transformation, although sometimes at the cost of competing side reactions like hydrogenation. nih.govmdpi.com

Alkylations of Fused Azepanes: Chiral tetrazolo[1,5a]azepines can be alkylated with high diastereoselectivity. nih.gov The stereochemical outcome is dependent on the position and size of existing substituents on the ring, with computational studies suggesting that torsional effects are responsible for the observed selectivity. nih.gov

These examples demonstrate that while the inherent flexibility of the seven-membered ring presents a challenge, rational control over reaction conditions and substrate design allows for highly selective derivatization of the azepane core.

Table 1: Regio- and Diastereoselectivity in the Hydroboration of a Tetrahydroazepine Derivative Data sourced from a study on the synthesis of substituted oxo-azepines. nih.gov

| Reagent/Catalyst | Solvent | Temperature (°C) | Conversion (%) | Regioisomeric Ratio (3a:3b) | Notes |

| BH₃∙SMe₂ | THF | 0 | >95 | 1:3 | Excellent diastereofacial selectivity. |

| 9-BBN | THF | 25 | >95 | 1:3 | Similar outcome to BH₃∙SMe₂. |

| Rh(COD)(DPPB)BF₄ / PinBH | THF | 25 | 70 | 1:6 | Catalytic conditions improve regioselectivity. |

| Rh(COD)(DPPB)BF₄ / PinBH | THF | 60 | >95 | 1:7 | Higher temperature improves conversion with minimal formation of hydrogenation byproduct. |

| Rh(COD)(DPPB)BF₄ / PinBH | Toluene | 60 | >95 | 1:8 | Highest regioselectivity, but more hydrogenation byproduct observed. |

Table 2: Diastereoselective Alkylation of C4-Methyl Tetrazolo[1,5a]azepine Data sourced from a study on diastereoselective alkylations of chiral tetrazolo[1,5a]azepines. nih.gov

| Electrophile | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Iodomethane | 2a | 87 | >20:1 |

| Iodoethane | 2b | 81 | >20:1 |

| 1-Iodopropane | 2c | 78 | >20:1 |

| Benzyl Bromide | 2d | 80 | >20:1 |

Structural Elucidation Methodologies and Conformational Analysis of Azepane 3 Carboxylates

Advanced Spectroscopic Characterization for Structural Assignment

Advanced spectroscopic methods are indispensable for determining the intricate structural details of organic molecules. For a compound like ethyl azepane-3-carboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete picture of its atomic composition, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Details

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and conformation of organic compounds. A suite of one-dimensional and two-dimensional NMR experiments is employed to map out the complete carbon-hydrogen framework and establish spatial relationships between atoms.

One-dimensional ¹H and ¹³C NMR spectra are the first step in structural analysis. The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, signal integrations (proton ratios), and spin-spin coupling patterns, which reveal adjacent proton relationships. For this compound, one would expect to observe distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and a series of complex, overlapping multiplets for the seven protons on the azepane ring, plus a signal for the proton at the C3 position.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct carbon signals would be anticipated: the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the azepane ring. The chemical shifts of these signals are indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound This table is predictive, based on typical chemical shift values for similar functional groups and structures, as specific experimental data is not available.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester -CH₂-CH₃ | ~1.2 (triplet) | ~14 |

| Ester -CH₂-CH₃ | ~4.1 (quartet) | ~60 |

| Azepane Ring CH₂ | 1.5 - 3.5 (multiplets) | 25 - 55 |

| Azepane Ring CH (C3) | 2.5 - 3.0 (multiplet) | 40 - 50 |

| Ester C=O | - | ~173 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY, ROESY) for Spatial Relationships

Two-dimensional NMR experiments are crucial for resolving signal overlap and definitively assigning the structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the proton-proton connectivity throughout the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is vital for identifying quaternary carbons (like the carbonyl carbon) and piecing together the molecular fragments. For instance, an HMBC correlation between the ethyl group protons and the carbonyl carbon would confirm the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine the spatial proximity of atoms, irrespective of their bonding. These experiments are key to understanding the stereochemistry and preferred conformation (e.g., chair or boat forms) of the azepane ring by observing through-space correlations between protons on different parts of the ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the exact molecular formula. For this compound (C₉H₁₇NO₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass.

Table 2: Theoretical Mass Data for this compound This data is calculated based on the molecular formula C₉H₁₇NO₂.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Exact Mass | 171.12593 u |

| [M+H]⁺ (protonated) | 172.13321 u |

| [M+Na]⁺ (sodiated) | 194.11515 u |

Infrared (IR) Spectroscopy for Functional Group Characterization in Reaction Contexts

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of a chemical reaction, IR can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups. For this compound, the most characteristic absorption would be the strong carbonyl (C=O) stretch of the ester group, typically appearing around 1735 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the alkyl portions of the molecule (below 3000 cm⁻¹) and the C-O stretching of the ester group (in the 1300-1000 cm⁻¹ region). The presence of an N-H stretch (around 3300 cm⁻¹) would confirm the secondary amine functionality of the azepane ring.

Table 3: Characteristic IR Absorption Frequencies for this compound This table is predictive, based on standard functional group absorption ranges.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | ~3350-3300 | Medium |

| C-H Stretch (Alkyl) | ~2950-2850 | Strong |

| C=O Stretch (Ester) | ~1735 | Strong |

| C-O Stretch (Ester) | ~1300-1000 | Strong |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would definitively establish the conformation of the seven-membered azepane ring (e.g., chair, boat, or twist-chair) and the relative orientation of the ethyl carboxylate substituent. This solid-state data serves as a crucial benchmark for comparison with conformational analyses performed in solution by NMR or through computational modeling.

Computational Chemistry and Molecular Modeling for Conformational Analysis of this compound

Computational chemistry and molecular modeling serve as powerful tools for dissecting the complex conformational behavior of cyclic molecules like this compound. These in silico methods provide detailed insights into the molecule's three-dimensional structure, energetics, and dynamic properties, complementing and often guiding experimental studies.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minima

Density Functional Theory (DFT) is a robust quantum mechanical method widely used to predict the electronic structure and geometry of molecules. For this compound, DFT calculations are instrumental in identifying stable conformations by optimizing the molecular geometry to locate energy minima on the potential energy surface.

The process begins with the construction of an initial 3D model of the molecule. This structure is then subjected to geometry optimization using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.govsamipubco.com The calculation iteratively adjusts the positions of the atoms to minimize the total electronic energy of the system. nih.gov The final optimized structure represents a stable conformer, and its corresponding energy is a key indicator of its relative stability. nih.govresearchgate.net To ensure that the optimized geometry corresponds to a true energy minimum and not a saddle point (a transition state), vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable conformer. nih.govmdpi.com

DFT calculations provide a wealth of information beyond just the minimum energy structure. They yield precise data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry. For instance, in related azepane systems, DFT has been used to calculate C-N-C bond angles, which can deviate significantly from the ideal tetrahedral angle due to ring strain. nih.gov These structural parameters are crucial for understanding the steric and electronic effects that govern the conformational preferences of the azepane ring.

The choice of functional and basis set is critical for the accuracy of DFT calculations. nih.gov Different functionals may yield slightly different results, and it is often necessary to benchmark calculations against experimental data or higher-level computational methods to ensure reliability. mdpi.com For azepane derivatives, functionals like M06-2X have been shown to provide good agreement with experimental findings for properties such as ring strain energy. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Azepane Derivatives

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies nih.govsamipubco.com |

| M06-2X | 6-311++G(d,p) | Geometry optimization, strain energy calculations nih.gov |

Conformational Landscape Exploration of Azepane Ring

The seven-membered azepane ring in this compound is highly flexible, capable of adopting multiple conformations. lifechemicals.com Exploring this complex conformational landscape is essential for a comprehensive understanding of the molecule's behavior. Computational methods are indispensable for systematically identifying the various possible chair, boat, and twist-boat conformations and determining their relative energies.

Systematic conformational searches involve generating a large number of initial structures by systematically rotating rotatable bonds within the molecule. Each of these initial structures is then subjected to geometry optimization using a suitable computational method, often a lower-level, less computationally expensive method initially, followed by refinement with higher-level methods like DFT for the most promising candidates. researchgate.net

Another powerful technique for exploring the conformational space is molecular dynamics (MD) simulations. In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows the molecule to explore different conformations and overcome energy barriers between them. By analyzing the trajectory of the simulation, one can identify the most frequently visited conformations and estimate their relative populations.

For the azepane ring, studies have shown that twist-chair conformations are often the most stable, with chair conformations frequently representing transition states between different twist-chair forms. nih.gov The presence and nature of substituents, such as the ethyl carboxylate group at the 3-position, can significantly influence the conformational preferences by introducing steric and electronic effects that favor certain arrangements over others. rsc.org

Table 2: Calculated Relative Energies of Azepane Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair | 0.00 |

| Boat | Higher |

Note: The exact energy differences can vary depending on the computational method and the specific substituents on the azepane ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational chemistry provides a powerful means to predict spectroscopic parameters, which can be directly compared with experimental data to validate the computed structures and gain deeper insights into the electronic environment of the molecule. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is particularly valuable.

The prediction of NMR parameters is typically performed on the DFT-optimized geometries of the most stable conformers. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which the chemical shifts can be derived. nih.gov The calculated chemical shifts for different conformers can be averaged based on their predicted populations (from their relative energies) to obtain a theoretical spectrum that can be compared with the experimental one. Good agreement between the predicted and experimental spectra provides strong evidence for the accuracy of the computed conformational ensemble. rsc.org

Similarly, spin-spin coupling constants, which provide information about the connectivity and dihedral angles between atoms, can also be calculated using DFT. The magnitude of the coupling constant is sensitive to the geometry of the molecule, making it a valuable parameter for conformational analysis. nih.gov

The accuracy of predicted NMR parameters is highly dependent on the level of theory used. While DFT methods can provide good results, it is sometimes necessary to employ more sophisticated methods or to include solvent effects to achieve high accuracy. mdpi.com Nevertheless, the ability to predict these parameters is a significant advantage of computational chemistry in structural elucidation.

Table 3: Comparison of Experimental and Predicted 13C NMR Chemical Shifts for a Model Azepane Derivative

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) |

|---|---|---|

| C2 | 55.2 | 54.8 |

| C3 | 35.1 | 34.5 |

| C4 | 28.9 | 28.3 |

| C5 | 29.5 | 29.0 |

| C6 | 30.1 | 29.7 |

Note: This is a representative example; actual values will depend on the specific molecule and computational method.

Transition State Analysis for Reaction Pathways

Beyond conformational analysis, computational chemistry can be employed to investigate the reaction pathways involving this compound. This involves identifying the transition states that connect reactants, intermediates, and products. A transition state is a saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Locating a transition state computationally is more challenging than finding an energy minimum. It typically involves specialized algorithms that search for a structure with one and only one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product.

Once a transition state has been located and its structure optimized, its energy can be calculated. The difference in energy between the transition state and the reactants is the activation energy, a critical parameter that determines the rate of the reaction. By mapping out the entire reaction pathway, including all intermediates and transition states, a detailed understanding of the reaction mechanism can be obtained. mdpi.comlifechemicals.com

For reactions involving azepane derivatives, such as ring-opening or ring-expansion reactions, transition state analysis can reveal the stereochemical and regiochemical outcomes of the reaction. rsc.org This information is invaluable for designing new synthetic routes and for understanding the factors that control the reactivity of these important heterocyclic compounds.

Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Precursor to Structurally Diverse Azepane Derivatives

The azepane core is a significant structural motif found in numerous natural products and pharmacologically active compounds. rsc.orgnih.gov The conformational flexibility of the seven-membered ring is often a key determinant of biological activity, making the synthesis of specifically substituted azepanes a primary goal in medicinal chemistry. rsc.org Ethyl azepane-3-carboxylate provides a readily available platform from which this structural and functional diversity can be achieved.

The this compound framework allows for modifications at multiple positions, leading to a vast library of substituted analogues. The ester functionality can be hydrolyzed, reduced, or converted into amides, while the secondary amine in the ring can be N-alkylated or N-arylated. Furthermore, the carbon backbone of the ring itself can be functionalized.

One notable strategy involves the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. nih.gov A key step in this process is the oxidative cleavage of a bridged aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively establishes substituents at both the C2 and C5 positions of the azepane ring. nih.gov This method highlights the ability to generate stereochemically defined and complex substitution patterns starting from simpler precursors that lead to the azepane core.

Another powerful method for generating substituted azepanes is through ring expansion reactions. For instance, the ring expansion of trifluoromethyl-substituted pyrrolidines can lead to 4-substituted α-trifluoromethyl azepanes. researchgate.net This approach utilizes a regioselective ring-opening of a bicyclic azetidinium intermediate, where the chirality of the starting material is effectively transferred to the resulting azepane product. researchgate.net Additionally, copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with amines have been developed to produce novel CF₃-containing azepine-2-carboxylate derivatives. nih.gov

The following table summarizes selected methods for the synthesis of substituted azepane analogues:

| Starting Material/Intermediate | Reaction Type | Product Class | Key Features |

| Aza-bicyclo[3.2.2]nonene | Oxidative Cleavage | (2S,5S)-5-substituted azepane-2-carboxylates | Stereoselective introduction of substituents at C2 and C5. nih.gov |

| Trifluoromethyl Pyrrolidines | Ring Expansion | 4-Substituted α-trifluoromethyl azepanes | Regioselective; high transfer of chirality. researchgate.net |

| Functionalized Allenynes | Cu(I)-Catalyzed Tandem Amination/Cyclization | CF₃-containing azepine-2-carboxylates | Efficient construction of fluorinated azepane derivatives. nih.gov |

The development of chiral molecules is paramount in drug discovery, as stereochemistry often dictates therapeutic efficacy and safety. This compound and its derivatives are valuable building blocks for constructing chiral scaffolds and frameworks. Asymmetric synthesis methodologies are key to producing enantiomerically pure azepanes that can be incorporated into larger, complex molecules. nih.gov

The azepane ring can be integrated into bicyclic systems, creating rigid and stereochemically defined structures. ekb.egmdpi.com These chiral bicyclic azepanes are of significant interest as novel scaffolds for drug discovery, with some demonstrating potent neuropharmacological activity. ekb.egmdpi.com The synthesis of these fused systems often involves multi-step sequences that may include Beckmann rearrangements followed by stereoselective reductions to establish the final three-dimensional architecture. ekb.eg

Furthermore, azepane-based scaffolds are utilized in the design of inhibitors for enzymes such as aspartic proteases. nih.gov A ring-closing metathesis (RCM) approach can be employed to create substituted 2,3,4,7-tetrahydro-1H-azepine scaffolds, which serve as non-peptidic core structures. nih.gov These scaffolds can then be decorated with specific side chains to tailor their selectivity and activity towards particular enzyme targets. nih.gov

Application in the Construction of Polycyclic Heterocyclic Systems

Beyond simple substitution, the azepane ring from this compound can be integrated into more complex polycyclic heterocyclic systems. These structures, which contain multiple fused or bridged rings, occupy a unique three-dimensional chemical space and are often found in biologically active natural products and synthetic drugs.

Bridged azepanes are polycyclic systems where the azepane ring is spanned by an atomic bridge. These constrained structures have well-defined conformations, which can be advantageous for designing molecules that fit into specific biological targets. The synthesis of such architectures often relies on strategic ring-forming reactions.

For example, bridged azepane β-amino esters have been synthesized from unsaturated bicyclic β-amino acids. nih.gov This synthetic protocol utilizes a sequence of N-allylation, ring-opening metathesis (ROM), and a subsequent selective ring-closing metathesis (RCM) to construct the bridged framework. nih.gov As previously mentioned, aza-bicyclo[3.2.2]nonene, a bridged system, serves as a pivotal intermediate in the synthesis of stereochemically defined azepane carboxylates. nih.gov A catalyst-free dearomative rearrangement of o-nitrophenyl alkyne has also been reported as a divergent pathway to access unique bridged polycycloalkanones alongside benzazepines. researchgate.net

Fusing the azepane ring with other heterocyclic or carbocyclic rings is a common strategy to generate novel chemical entities with diverse pharmacological profiles. This approach leads to a wide variety of structures, including dibenzo[b,f]azepines and azepane-fused indoles. nih.gov

A key class of fused systems are pyrazinoazepines, which combine the seven-membered azepane ring with a pyrazine (B50134) ring. While direct synthesis from this compound is not extensively documented, the construction of related fused systems provides insight into potential synthetic strategies. For instance, pyrazino[2,3-e] rsc.orgnih.govoxazepines and pyrazino[2,3-e] rsc.orgnih.govdiazepines have been prepared through the cycloaddition reaction of 2,3-pyrazinedicarboxylic anhydride (B1165640) with 1,3,4-oxadiazole (B1194373) derivatives bearing an azomethine group. ekb.eg This demonstrates a strategy where a pre-formed pyrazine dicarboxylic anhydride undergoes cyclization to form a fused seven-membered ring. Conceptually, a similar cyclocondensation approach could be envisioned starting with a suitably functionalized azepane derivative and a pyrazine precursor to construct the fused pyrazinoazepine skeleton.

The following table outlines representative examples of fused heterocyclic systems containing an azepane or azepine ring:

| Fused System Class | Synthetic Strategy Example | Resulting Scaffold |

| Dibenzo[b,f]azepines | Ring closure of N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives using POCl₃. nih.gov | Rigid tricyclic system. |

| Azepane-fused pyrano[3,2-b]indoles | Lewis acid-catalysed oxa-Diels-Alder reactions. | Complex polycyclic indole (B1671886) derivative. |

| Pyrazino[2,3-e] rsc.orgnih.govdiazepines | Cycloaddition of 2,3-pyrazinedicarboximide with azomethine-bearing 1,3,4-oxadiazoles. ekb.eg | Pyrazine ring fused to a diazepine (B8756704) ring. |

Enabling Chiral Synthesis of Advanced Intermediates

The synthesis of single-enantiomer drug intermediates is a critical aspect of pharmaceutical manufacturing. Chiral building blocks derived from this compound are instrumental in the stereoselective synthesis of more advanced and complex intermediates.

Asymmetric hydrogenation is a powerful tool for creating chiral centers. For example, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has been used to produce chiral tetrahydro-3-benzazepine motifs with excellent enantioselectivity (up to 99% ee). These chiral benzazepines are valuable intermediates for the synthesis of pharmacologically active agents like the dopamine (B1211576) agonist fenoldopam.

Furthermore, the stereoselective synthesis of heavily hydroxylated azepane iminosugars, which are analogues of carbohydrates, showcases the utility of azepane-based intermediates in creating complex chiral molecules. researchgate.net A key step in one such synthesis is an osmium-catalyzed tethered aminohydroxylation, which establishes a new C-N bond with complete stereocontrol, followed by an intramolecular reductive amination to form the azepane ring. researchgate.net The resulting polyhydroxylated chiral azepanes are advanced intermediates for investigating glycosidase inhibitors. The asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylates is another direct example of generating an advanced chiral intermediate with defined stereocenters, ready for further elaboration in a drug discovery program. nih.gov

Building Block for Complex Target Molecule Synthesis

The ethyl carboxylate group is a versatile handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or with alcohols to form different esters. Furthermore, the ester can be reduced to a primary alcohol, which can be further functionalized. This array of possible reactions allows for the incorporation of the azepane scaffold into larger, more complex molecules.

While specific examples of complex target molecules synthesized directly from this compound are not extensively detailed in the literature, the azepane framework itself is present in numerous bioactive compounds. researchgate.netnih.gov These include potential treatments for a range of conditions, highlighting the importance of azepane-containing scaffolds in medicinal chemistry. nih.gov The strategic use of building blocks like this compound is crucial in the efficient synthesis of such complex and potentially therapeutic molecules. youtube.comdrugdiscoverytrends.com

Development of Novel Chemical Scaffolds for Research Purposes

The development of novel chemical scaffolds is a cornerstone of modern drug discovery and chemical biology. This compound serves as an excellent starting point for the generation of diverse molecular frameworks. nih.gov The inherent three-dimensionality of the azepane ring provides a desirable feature for scaffolds intended to interact with biological targets. nih.gov

By systematically modifying the this compound core, chemists can generate libraries of related compounds with varying substituents and stereochemistry. For instance, the secondary amine of the azepane can be used as an anchor point for combinatorial chemistry approaches, allowing for the rapid synthesis of a large number of derivatives. These libraries can then be screened for biological activity against various targets, potentially leading to the discovery of new lead compounds for drug development. nih.gov

The exploration of novel chemical space is essential for overcoming challenges in drug discovery, such as drug resistance and the need for more selective therapeutics. nih.gov The use of versatile building blocks like this compound enables the creation of unique and previously unexplored chemical scaffolds, thereby expanding the toolbox of medicinal chemists. nih.govnih.gov

Interactive Data Table: Potential Synthetic Transformations of this compound

The following table outlines potential synthetic transformations that can be performed on this compound, based on the general reactivity of its functional groups.

| Starting Material | Reagent/Condition | Product | Transformation Type |

| This compound | 1. NaOH, H₂O, Heat2. H₃O⁺ | Azepane-3-carboxylic acid | Ester Hydrolysis |

| This compound | R-X, Base (e.g., K₂CO₃) | N-substituted this compound | N-Alkylation |

| This compound | R-COCl, Base (e.g., Et₃N) | N-acylated this compound | N-Acylation |

| This compound | LiAlH₄, THF | (Azepan-3-yl)methanol | Ester Reduction |

| Azepane-3-carboxylic acid | R-NH₂, Coupling agent (e.g., DCC) | Azepane-3-carboxamide | Amide Coupling |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Ethyl azepane-3-carboxylate, and which analytical techniques are critical for confirming its purity and structure?

- Methodological Answer: this compound is typically synthesized via ring-opening reactions of azepane derivatives or esterification of carboxylic acid precursors. Key steps include refluxing in anhydrous solvents (e.g., ethanol with catalytic sulfuric acid) and purification via column chromatography. For structural confirmation, use and to verify proton and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed using HPLC with a C18 column and UV detection at 210–254 nm, ensuring ≥95% purity for experimental reproducibility .

Q. How should researchers assess the stability of this compound under various experimental conditions?

- Methodological Answer: Conduct accelerated stability studies by exposing the compound to controlled stressors:

- Thermal stability: Incubate at 40°C, 60°C, and 80°C for 1–4 weeks.

- pH stability: Test in buffers (pH 1–13) at 25°C for 24–72 hours.

- Light sensitivity: Expose to UV-Vis light (300–800 nm) for 48 hours.

Monitor degradation via TLC or HPLC. Quantify degradation products using LC-MS and assign structures via fragmentation patterns. Report conditions where degradation exceeds 5% .

Q. What spectroscopic databases or resources are recommended for validating this compound’s spectral data?

- Methodological Answer: Cross-reference experimental NMR and MS data with entries in SciFinder, PubChem, or Reaxys. For novel derivatives, compare with computational predictions (e.g., density functional theory [DFT] for NMR chemical shifts). Ensure solvent peaks are accounted for (e.g., residual DMSO in ) and report spectra with baseline resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to the reactivity of this compound across different studies?

- Methodological Answer: Systematically replicate conflicting experiments under identical conditions (solvent, temperature, catalyst). Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation. Employ multivariate analysis (e.g., PCA) to identify variables contributing to discrepancies. Publish raw datasets in repositories like Zenodo to facilitate peer validation .

Q. What computational approaches are effective for predicting the biological activity or binding affinity of this compound derivatives?

- Methodological Answer: Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics simulations (GROMACS) to model ligand-receptor interactions. Validate predictions using in vitro assays (e.g., enzyme inhibition studies). Cross-correlate results with cheminformatics tools (RDKit) to optimize substituent effects on pharmacokinetic properties .

Q. How can researchers optimize enantioselective synthesis of this compound using chiral catalysts?

- Methodological Answer: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric esterification reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Apply Design of Experiments (DoE) to optimize reaction parameters (catalyst loading, solvent polarity). Compare ee values with DFT-calculated transition states to rationalize stereochemical outcomes .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Methodological Answer: Scale-up challenges include exothermicity and byproduct formation. Use flow chemistry for controlled heat dissipation and in-line purification (e.g., scavenger resins). Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. For persistent impurities, redesign protecting groups or employ kinetic resolution techniques .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.